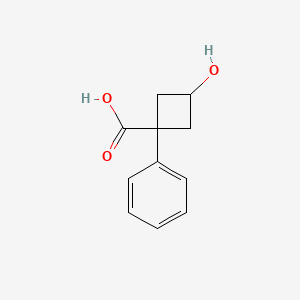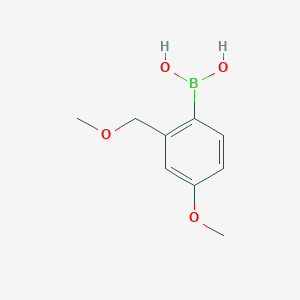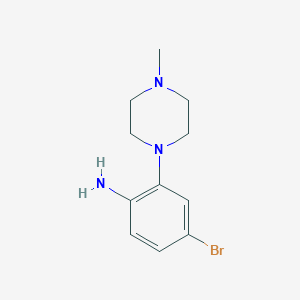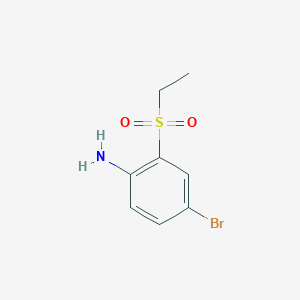
2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone
説明
2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone, also known as MDPV, is a synthetic cathinone and a potent psychostimulant. It is a member of the pyrovalerone family of compounds and has been classified as a Schedule I drug in the United States due to its high abuse potential and lack of accepted medical use. Despite its legal status, MDPV has gained popularity as a recreational drug and has been associated with numerous adverse effects, including addiction, psychosis, and death.
科学的研究の応用
Synthesis of N-alkylamino acetophenones : The reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides yields N-(alkyl)-3-(2-methyl-1,3- dioxolan-2-yl)benzenamines, which are intermediates in the synthesis of 3-(N-alkylamino)acetophenones. These compounds are significant in organic chemistry for their potential applications in pharmaceuticals and materials science (Albright & Lieberman, 1994).
Formation of bis-ferrocenyl 1,3-dioxolane complex : The reaction between ferrocenecarboxaldehyde and 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene leads to the formation of a bis-ferrocenyl 1,3-dioxolane complex. This compound has potential applications in the field of organometallic chemistry, particularly in the development of new materials and catalysts (Ahumada et al., 2013).
Synthesis of vic-dioxime complexes : N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and similar compounds are synthesized for forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in coordination chemistry and could be explored for their catalytic properties or as models for biological systems (Canpolat & Kaya, 2005).
Synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] : This research involves the synthesis and characterization of a particular polymer derived from 2-phenyl-1,3-dioxolane. The study of its thermal degradation is essential for understanding its stability and potential applications in materials science (Coskun et al., 1998).
Mechanochemistry of pharmaceuticals : The mechanochemical treatment of pharmaceuticals containing 2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone derivatives can lead to various degradation products. This study is crucial in the field of pharmaceutical sciences, particularly for understanding the stability and degradation pathways of drugs (Andini et al., 2012).
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVHANONQNXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B1400101.png)
![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)


![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)


